N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide
Overview
Description
“N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide” is a chemical compound that belongs to the family of acetamides1. It is also known as 4-Methoxy-3-hydroxyphenethylacetamide or HMEA1. The compound has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and pain management1.
Synthesis Analysis
The synthesis of “N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide” involves various methods and conditions. For instance, it serves as an important intermediate in various synthetic processes1. It’s an intermediate in the green synthesis of azo disperse dyes1. It is also a key intermediate for the natural synthesis of antimalarial drugs1.
Molecular Structure Analysis
The molecular weight of “N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide” is 209.24 g/mol1. The IUPAC name for this compound is N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide1.
Chemical Reactions Analysis
“N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide” derivatives have been explored for their pharmacological properties1. For instance, some derivatives were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing potential in antidiabetic applications1. Additionally, certain acetamide derivatives have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide” are not explicitly mentioned in the search results. However, the molecular weight is 209.24 g/mol1.
Scientific Research Applications
1. Pharmacological Research
N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide derivatives have been explored for their pharmacological properties. For instance, some derivatives were evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showing potential in antidiabetic applications (Saxena et al., 2009). Additionally, certain acetamide derivatives have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani et al., 2016).
2. Agricultural Applications
This compound and its derivatives have been studied in the context of agriculture, particularly as herbicides. Research has investigated the metabolism of various chloroacetamide herbicides, including 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide, in human and rat liver microsomes (Coleman et al., 2000). The environmental impacts and efficacy of such herbicides have also been explored (Banks & Robinson, 1986).
3. Chemical Synthesis and Green Chemistry
In the field of chemical synthesis, N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide serves as an important intermediate in various synthetic processes. For example, it's an intermediate in the green synthesis of azo disperse dyes (Zhang Qun-feng, 2008). It is also a key intermediate for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
4. Anticancer Research
This compound has been incorporated in the synthesis of novel chemical entities with potential anticancer properties. Some 2-(substituted phenoxy) acetamide derivatives, which include this compound, have been assessed for their effectiveness against various cancer cell lines (Rani et al., 2014).
5. Environmental and Toxicological Studies
Environmental and toxicological aspects of this compound and related chloroacetamide herbicides have been studied. This includes their metabolism in different organisms and potential environmental impacts (Coleman et al., 2000), (Banks & Robinson, 1986).
Safety And Hazards
The safety and hazards of “N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide” are not explicitly mentioned in the search results. However, it’s important to note that it’s for research use only and not for human or veterinary use1.
Future Directions
The future directions of “N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide” are not explicitly mentioned in the search results. However, given its potential in various scientific research applications, it’s likely that further research will continue to explore its properties and applications1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-6-5-9-3-4-11(15-2)10(14)7-9/h3-4,7,14H,5-6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXUWGHDFPLDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343656 | |
Record name | N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide | |
CAS RN |
19456-85-0 | |
Record name | N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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